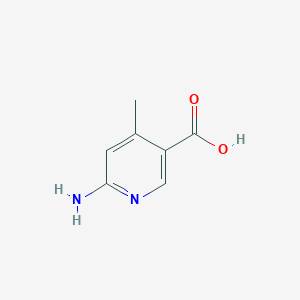

6-Amino-4-methylnicotinic acid

Descripción

Contextualization within Nicotinic Acid Derivative Research Landscape

6-Amino-4-methylnicotinic acid is a derivative of nicotinic acid (3-pyridinecarboxylic acid), which is also known as niacin or Vitamin B3. acs.orgwikipedia.org Nicotinic acid and its derivatives represent a vast and significant area of research in medicinal chemistry and life sciences. researchgate.netchemistryjournal.net These compounds are explored for a wide array of potential therapeutic applications, including anti-inflammatory, lipid-lowering, and anticancer effects. benthamscience.comjst.go.jp

The scientific interest in nicotinic acid derivatives stems from their diverse biological activities, which can be finely tuned by altering the substituents on the pyridine (B92270) ring. ontosight.ai Modifications at various positions, such as the introduction of amino, methyl, or other functional groups, can significantly influence the molecule's interaction with biological targets like enzymes and receptors. acs.orgontosight.ai Research has shown that derivatives of nicotinic acid can act as inhibitors for enzymes such as α-amylase and α-glucosidase, which is relevant for diabetes research. acs.org Furthermore, they are investigated as foundational structures for developing novel agents against cancer and inflammatory conditions. benthamscience.comnih.gov The compound this compound, by its very structure, fits within this paradigm as a potential building block or target molecule for such research endeavors.

Historical Trajectories of Pyridine Carboxylic Acids in Chemical and Biological Sciences

The history of pyridine carboxylic acids is intrinsically linked to the discovery and study of pyridine itself. Impure pyridine was likely produced by early alchemists, but the first documented reference is credited to Scottish scientist Thomas Anderson in 1849, who isolated it from heated animal bones. wikipedia.org Pyridine is a basic heterocyclic organic compound structurally related to benzene, with one carbon atom replaced by a nitrogen atom. wikipedia.org

Early in the 20th century, researchers began to investigate the biological effects of naturally occurring pyridine compounds. vt.edu Studies on wheat seedlings showed that pyridine derivatives could inhibit plant growth, mimicking the effects of plant hormones called auxins. vt.edu This foundational work paved the way for the development of pyridine carboxylic acid herbicides. vt.edu

The most prominent pyridine carboxylic acid is nicotinic acid (niacin), recognized as a crucial vitamin (B3) involved in vital biological processes like the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgmdpi.com Its deficiency leads to the disease pellagra. chemistryjournal.net The three primary isomers of monocarboxylic pyridine derivatives are picolinic acid, nicotinic acid, and isonicotinic acid, which have historically served as the basis for a multitude of drugs. wikipedia.orgnih.gov This long history of scientific inquiry establishes the fundamental importance of the pyridine carboxylic acid scaffold in both chemistry and biology.

| Isomer Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.11 |

| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | C₆H₅NO₂ | 123.11 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 |

| Data sourced from wikipedia.org |

Contemporary Significance and Emerging Research Trajectories for Nicotinic Acid Derivatives

The relevance of nicotinic acid derivatives continues to grow, with contemporary research exploring novel applications and synthetic methodologies. A significant trend is the development of derivatives as targeted therapeutic agents. Researchers are actively synthesizing and evaluating new derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. benthamscience.comjst.go.jp For instance, recent studies have focused on creating nicotinic acid derivatives that can inhibit glioma invasion or target specific cancer cell populations. benthamscience.com

Another emerging trajectory is the focus on sustainable and green chemistry for the synthesis of these compounds. acs.org Researchers are developing innovative, environmentally friendly synthetic routes to produce nicotinic acid derivatives, aiming for higher yields and purity while minimizing waste. acs.org

Furthermore, the role of nicotinic acid and its derivatives in cellular metabolism, specifically in augmenting NAD+ levels, is a burgeoning field of research with implications for aging and rejuvenation. mdpi.com Studies show that nicotinic acid can effectively increase intracellular NAD+ levels in human skin keratinocytes, suggesting potential applications in dermatology. mdpi.com The continuous exploration of structure-activity relationships, combined with modern synthetic methods and a deeper understanding of biological pathways, ensures that nicotinic acid derivatives, including specific structures like this compound, will remain a promising frontier in scientific research. benthamscience.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKFFOOSODQYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433364 | |

| Record name | 6-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-11-4 | |

| Record name | 6-Amino-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179555-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Amino 4 Methylnicotinic Acid and Its Analogues

Strategic Approaches to Core Scaffold Synthesis

The construction of the 6-amino-4-methylpyridine-3-carboxylic acid framework can be achieved through various strategic routes, including the convergence of multiple components in a single step or the stepwise modification of a pre-existing pyridine (B92270) ring.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), which combine three or more starting materials in a one-pot synthesis, offer an efficient and atom-economical route to complex heterocyclic structures like substituted pyridines. tandfonline.comresearchgate.net While a specific MCR for 6-Amino-4-methylnicotinic acid is not extensively documented, analogous syntheses of related pyridone and pyrido[2,3-d]pyrimidine (B1209978) structures provide a blueprint. tandfonline.comresearchgate.net These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and an amino precursor, such as 6-aminouracil (B15529) or guanidine. tandfonline.comrsc.org

The synthesis of functionalized pyridines through a [4+2] cycloaddition is another relevant MCR approach. mdpi.com Such strategies highlight the potential for constructing the this compound core by carefully selecting appropriate starting materials that contain the required methyl, amino, and carboxyl functionalities or their precursors. Zirconium-based catalysts have also been employed in MCRs to synthesize related dihydropyrano[2,3-c]pyrazole structures, demonstrating the utility of catalysis in these complex transformations. rsc.org

Table 1: Representative Components in Multi-component Pyridine Synthesis

| Component A | Component B | Component C | Catalyst/Condition | Resulting Scaffold |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Thiophenol | ZnCl₂, MW Irradiation | 6-Amino-3,5-dicarbonitrile-2-thio-pyridine mdpi.com |

| Aromatic Aldehyde | Malononitrile | 6-Amino-uracils | Al-HMS-20, EtOH | Pyrido[2,3-d]pyrimidine tandfonline.com |

Catalytic Synthesis Methodologies

A prevalent and adaptable strategy for synthesizing the this compound scaffold involves the modification of a pre-formed 4-methylnicotinic acid ring. This typically proceeds through a halogenated intermediate. vulcanchem.com

A key pathway involves:

Halogenation : Starting with 4-methylnicotinic acid, a halogen atom, typically chlorine, is introduced at the 6-position using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form 6-chloro-4-methylnicotinic acid. vulcanchem.com

Amination : The subsequent introduction of the amino group at the 6-position is achieved by reacting the halogenated intermediate with an amine source. vulcanchem.com

A widely used method for this step is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction employs a palladium catalyst, such as palladium(II) acetate (B1210297), in conjunction with specialized ligands like Xantphos, to efficiently form the C-N bond. vulcanchem.com For the synthesis of related compounds like 6-(dipropylamino)-4-methylnicotinic acid, this amination is conducted by reacting the chloro-intermediate with dipropylamine (B117675) in a polar solvent. vulcanchem.com

Alternative amination methods include reacting the chloro-precursor with ammonia (B1221849), often under high temperature and pressure in an autoclave. vulcanchem.comgoogle.com This approach has been documented for the synthesis of the isomeric 2-amino-6-methylnicotinic acid from 2-chloro-6-methylnicotinic acid. google.com

Table 2: Catalytic and Stepwise Methods for Core Scaffold Synthesis

| Starting Material | Reagents/Catalysts | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 4-Methylnicotinic Acid | 1. SOCl₂ or POCl₃ 2. Dipropylamine, Pd(OAc)₂, Xantphos | 6-Chloro-4-methylnicotinic acid | 6-(Dipropylamino)-4-methylnicotinic acid | vulcanchem.com |

| 2-Chloro-3-cyano-6-methylpyridine | 1. 28% aq. NH₃, 170°C 2. KOH, 100°C | 2-Amino-6-methylnicotinamide | 2-Amino-6-methylnicotinic acid | google.com |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, celebrated for its ability to dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. mdpi.comnih.gov This technology has been successfully applied to the synthesis of unnatural amino acids and a wide array of bioactive six-membered heterocycles. mdpi.comnih.gov

In the context of nicotinic acid derivatives, microwave assistance can be applied to several synthetic steps. For example, the synthesis of 2-hydroxy-6-methylnicotinic acid complexes has been achieved using microwave irradiation, demonstrating a green and efficient method. researchgate.net Furthermore, microwave-assisted ring closure of acyclic precursors is a known method for creating heterocyclic rings, a technique that could be adapted for the synthesis of the pyridine core. beilstein-journals.org MCRs are also frequently accelerated by microwave energy, as seen in the synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines, which combines efficiency with shorter reaction times. mdpi.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its functional groups—the carboxylic acid and the amino group—provide reactive sites for further chemical modifications to produce a variety of derivatives. vulcanchem.com

Synthesis of Ester Derivatives

The carboxylic acid moiety of this compound can be readily converted into ester derivatives through standard esterification procedures. smolecule.com This is typically achieved by reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid. The methyl ester of this compound is a known compound, available commercially.

The synthesis of related nicotinic acid esters, such as the ethyl ester of 5,6-diamino-4-butylamino-2-methylnicotinic acid, has been described, involving the reduction of a nitro-group on an existing esterified scaffold. prepchem.com This highlights that esterification can be performed at different stages of a synthetic sequence.

Table 3: Known Ester Derivatives of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| 6-Amino-4-methyl-nicotinic acid methyl ester | 179555-12-5 | C₈H₁₀N₂O₂ | A commercially available derivative. |

Introduction of N-Oxide Moieties and Pyridyl Analogues

The pyridine nitrogen of the nicotinic acid ring can be oxidized to form an N-oxide. This transformation is typically accomplished by treating the parent compound with an oxidizing agent. For the related isomer, 2-amino-6-methylnicotinic acid N-oxide, synthesis has been achieved by reacting the corresponding nitrile precursor (2-amino-6-methylnicotinonitrile) with an oxidant, followed by hydrolysis. google.comlookchem.com Another route involves the hydrolysis of the corresponding methyl ester N-oxide using sodium hydroxide (B78521) under reflux. google.com Microwave irradiation has also been employed to facilitate the conversion of the nitrile to the N-oxide acid in high yield. google.com

Creating pyridyl analogues involves coupling the this compound scaffold to another pyridine-containing fragment. These more complex structures are often key intermediates in the synthesis of pharmacologically active agents. google.com The synthesis of Nilotinib, for example, involves the creation of an advanced intermediate, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. google.com The formation of such analogues typically relies on C-N bond-forming reactions, where the amino group of one molecule is coupled with a halogenated or otherwise activated pyridine or pyrimidine (B1678525) ring, often under catalytic conditions similar to those described in section 2.1.2. The synthesis of various 2-amino-4-methylpyridine (B118599) analogues has also been explored for their potential as enzyme inhibitors, showcasing the importance of derivatization at the pyridine ring positions. nih.gov

Regioselective Functional Group Transformations

The synthesis of this compound and its derivatives relies heavily on regioselective functional group transformations, which allow for the precise modification of one functional group in the presence of others. Key strategies focus on the introduction of the amino group, modification of the carboxylic acid, and substitution on the pyridine ring.

A predominant method for introducing the amino group at the C6 position involves the substitution of a halogen atom from a precursor molecule. This typically starts with the halogenation of 4-methylnicotinic acid to create a reactive site. For instance, direct bromination using agents like N-bromosuccinimide (NBS) or bromine (Br2) can install a bromine atom at a specific position on the pyridine ring, which can then be substituted. vulcanchem.com The subsequent amination is often achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing a palladium catalyst such as Palladium(II) acetate with specialized ligands like Xantphos, is an effective method for forming the C-N bond by reacting the halogenated intermediate with an amine. vulcanchem.com Another approach is the copper-catalyzed Ullmann amination, which can use sodium azide (B81097) as the amino source. researchgate.net For simpler amino groups, direct reaction with ammonia under elevated temperature and pressure is also a viable route. vulcanchem.com

Alternatively, the amino group can be installed via a nitration-reduction sequence. This involves treating 4-methylnicotinic acid with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group, which is subsequently reduced to the desired amino group using methods like catalytic hydrogenation or chemical reducing agents.

The other functional groups on the molecule also offer sites for selective transformations:

Carboxylic Acid Group : This group readily undergoes esterification when reacted with alcohols, a common strategy for creating prodrugs or modifying solubility. smolecule.com It can also be converted to amides through reaction with amines. vulcanchem.comsmolecule.com

Amino Group : The primary amino group is nucleophilic and can be further functionalized. It can undergo acylation, alkylation to form secondary or tertiary amines, or participate in diazotization reactions for subsequent transformations. vulcanchem.comsmolecule.com

Pyridine Ring : The ring itself can be subjected to electrophilic or nucleophilic substitution reactions to introduce additional substituents, depending on the reaction conditions and the existing groups on the ring. vulcanchem.com

These selective transformations are crucial for building the core structure and for creating a diverse library of analogues for further research.

Design and Synthesis of Substituted Analogues

The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships (SAR), potentially for therapeutic applications. nih.gov Modifications typically target the N-amino group or the pyridine ring to modulate the compound's electronic properties, steric profile, and lipophilicity. vulcanchem.com

N-Substituted Analogues A common strategy is the substitution of the hydrogen atoms on the C6 amino group with various alkyl or aryl groups. This is often accomplished by adapting the amination step in the synthesis. Instead of ammonia, a primary or secondary amine is used in the coupling reaction with a halogenated 4-methylnicotinic acid precursor.

6-(Benzylamino)-4-methylnicotinic acid : This analogue can be synthesized through direct amination of a 4-methylnicotinic acid derivative with benzylamine (B48309), often facilitated by coupling agents. smolecule.com

6-(Dipropylamino)-4-methylnicotinic acid : The synthesis for this analogue involves reacting a halogenated 4-methylnicotinic acid intermediate with dipropylamine, typically using a palladium-catalyzed Buchwald-Hartwig coupling. vulcanchem.com

6-(Indolin-1-yl)-4-methylnicotinic acid : This more complex analogue is formed through the condensation of an indoline (B122111) derivative with a suitable pyridine precursor, followed by functional group modifications. smolecule.com

Ring-Substituted Analogues Another approach involves adding or modifying substituents on the pyridine ring itself. Research into related compounds, such as 6-aminonicotinic acid, has shown that alkylation at other positions on the ring (e.g., C2) can significantly impact biological activity. nih.gov Such analogues are synthesized from appropriately substituted precursors, allowing for a systematic exploration of the steric and electronic requirements of target receptors. nih.gov

The table below summarizes key examples of synthesized analogues and the methods employed.

| Analogue Name | Structural Modification | Synthetic Approach |

| 6-(Benzylamino)-4-methylnicotinic acid | Benzyl group on the C6 amine | Direct amination with benzylamine smolecule.com |

| 6-(Dipropylamino)-4-methylnicotinic acid | Two propyl groups on the C6 amine | Buchwald-Hartwig coupling with dipropylamine vulcanchem.com |

| 6-(Indolin-1-yl)-4-methylnicotinic acid | Indoline ring linked to C6 amine | Condensation reaction with an indoline derivative smolecule.com |

| 2- and 4-Alkylated Analogues | Alkyl groups added to the pyridine ring | Synthesis from pre-alkylated precursors nih.gov |

Optimization of Synthetic Routes for Research Scale and Industrial Applications

Optimizing the synthesis of this compound is critical for ensuring efficiency, cost-effectiveness, and scalability, from small-scale laboratory research to large-scale industrial production. Optimization efforts focus on reaction conditions, choice of reagents, and process technologies.

For research-scale synthesis, Design of Experiments (DoE) can be employed to systematically optimize reaction parameters. Key variables include:

Catalyst Systems : Screening different catalysts and ligands is crucial for cross-coupling reactions. For example, using Palladium(II) acetate with Xantphos ligands has been shown to be efficient for amination coupling. vulcanchem.com For hydrogenation steps, catalysts like Palladium on carbon (Pd/C) or Nickel are often tested.

Solvent Selection : The choice of solvent impacts the solubility of intermediates and reaction rates. Polar aprotic solvents like DMF and DMSO are commonly used, while greener options like ethanol-water mixtures have been identified as optimal in some coupling reactions, reducing process mass intensity significantly. smolecule.com

Temperature Control : Amination reactions often require elevated temperatures, typically in the range of 80–180°C, to achieve optimal conversion. vulcanchem.comvulcanchem.com Gradual heating can help minimize the formation of side products.

For industrial applications, scalability and efficiency are paramount. A significant advancement is the development of streamlined, multi-step routes from readily available and inexpensive starting materials. For instance, an improved, scalable second-generation route for a related complex molecule was developed starting from 2,6-dichloro-4-methylnicotinic acid, proceeding via a regioselective SNAr amination. acs.org

Advanced process technologies are also implemented to enhance industrial-scale synthesis:

Continuous Flow Systems : These systems offer superior control over reaction parameters like temperature and pressure, leading to enhanced yields and purity. vulcanchem.comsmolecule.com They have been used to produce the 4-methylnicotinic acid building block with yields between 78-85%. smolecule.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times. In the synthesis of one analogue, reaction time was shortened from 12 hours to just 45 minutes, with a corresponding 62% decrease in energy consumption. smolecule.com

Purification Techniques : Efficient purification is essential for obtaining a high-purity final product. Techniques such as continuous-flow crystallization for yield scalability and column chromatography are employed. vulcanchem.com

The table below highlights key optimization strategies and their documented impact on the synthesis process.

| Optimization Strategy | Parameter | Impact |

| Process Technology | Microwave-assisted synthesis | Reduced reaction time from 12h to 45min; 62% less energy used smolecule.com |

| Process Technology | Continuous flow systems | Enhanced yield (78-85%) and purity (>98%) smolecule.com |

| Solvent Optimization | Use of ethanol-water mixtures | Reduced process mass intensity by 38% while maintaining high yield smolecule.com |

| Catalyst Optimization | Palladium(II) acetate with Xantphos | Efficient C-N bond formation in Buchwald-Hartwig coupling vulcanchem.com |

| Temperature Control | Optimal range of 120-180°C | Ensures optimal conversion in ammonolysis reactions vulcanchem.com |

Molecular Interactions and Biological Activities of 6 Amino 4 Methylnicotinic Acid

Enzymatic Interactions and Modulations

Derivatives of nicotinic acid have been investigated for their potential to inhibit carbohydrate-digesting enzymes like α-amylase. The inhibition of such enzymes can be a strategic approach to control post-meal blood glucose levels. nih.gov While direct studies on 6-amino-4-methylnicotinic acid are not extensively detailed in the provided information, research on similar compounds, such as 5-amino-nicotinic acid derivatives, offers valuable insights. These studies have shown that such compounds can exhibit significant α-amylase inhibitory activity. For instance, certain derivatives of 5-amino-nicotinic acid have demonstrated IC50 values ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL. d-nb.info The presence and position of different functional groups on the pyridine (B92270) ring, such as halogens, methoxy, and trifluoro groups, have been shown to influence the inhibitory potential. d-nb.info Molecular docking studies suggest that key amino acid residues like His201, Glu233, and Asp300 within the α-amylase active site are crucial for the interaction and subsequent inhibition. nih.govmdpi.com

Table 1: α-Amylase Inhibitory Activity of Selected 5-Amino-Nicotinic Acid Derivatives

| Compound | Substituent | IC50 (µg/mL) d-nb.info |

|---|---|---|

| 2 | 4-Chloro | 12.91 ± 0.04 |

| 4 | 4-Fluoro | 12.17 ± 0.14 |

| 5 | 4-Nitro | 13.57 ± 0.17 |

| 6 | 4-Methoxy | 13.01 ± 0.07 |

| 7 | 4-Bromo | 12.91 ± 0.08 |

| 8 | 4-Trifluoro | 13.04 ± 0.02 |

| Acarbose (Standard) | - | 10.98 ± 0.03 |

Sirtuins are a class of NAD-dependent deacetylases that play a crucial role in various cellular processes, including gene expression and DNA repair. mdpi.com Nicotinic acid and its derivatives are precursors for the synthesis of NAD, which is a necessary cofactor for sirtuin activity. mdpi.comfrontiersin.org The activity of sirtuins can be modulated by the levels of nicotinamide (B372718), a product of the deacetylation reaction, which acts as a potent inhibitor. nih.gov By influencing the NAD salvage pathway, nicotinic acid derivatives can indirectly impact sirtuin function. nih.gov While direct interactions of this compound with sirtuins have not been explicitly detailed, its structural similarity to nicotinic acid suggests a potential role in modulating sirtuin activity through the NAD metabolic pathway. vulcanchem.com The regulation of sirtuin activity is complex, involving endogenous protein modulators like AROS (Active Regulator of Sirt1), which can enhance Sirt1's deacetylase activity. nih.gov

3-Hydroxyanthranilate-3,4-dioxygenase (3HAO) is a key enzyme in the kynurenine (B1673888) pathway, responsible for the conversion of 3-hydroxyanthranilic acid to quinolinic acid, a neurotoxic metabolite. mdpi.comlookchem.com Inhibition of 3HAO is a therapeutic strategy to reduce the production of quinolinic acid. google.com Derivatives of nicotinic acid N-oxide have been identified as inhibitors of this enzyme. lookchem.comgoogle.com Specifically, compounds like 2-amino-6-methylnicotinic acid N-oxide have demonstrated the ability to inhibit 3HAO. google.com These inhibitors are thought to act competitively by interacting with the catalytically important Fe2+ ion in the active site of 3HAO. google.com This interaction mimics the natural substrate, 3-hydroxyanthranilic acid, binding to the enzyme. google.com

Table 2: Inhibition of 3HAO by Nicotinic Acid N-Oxide Derivatives

| Compound | Structure | Inhibitory Activity |

|---|---|---|

| 2-amino-6-methylnicotinic acid N-oxide | A derivative of nicotinic acid N-oxide with an amino group at the 2-position and a methyl group at the 6-position. | Acts as an inhibitor of 3HAO. google.com |

| 2-amino-4-phenyl-6-methylnicotinic acid N-oxide | A derivative with an amino group at the 2-position, a phenyl group at the 4-position, and a methyl group at the 6-position. | Shows inhibitory activity against 3HAO. google.com |

| 2-amino-4,6-diisopropylnicotinic acid N-oxide | A derivative with an amino group at the 2-position and isopropyl groups at the 4 and 6-positions. | Demonstrates inhibition of the 3HAO enzyme. google.com |

Nonspecific esterases are enzymes that catalyze the hydrolysis of ester bonds in a variety of substrates. nih.govnih.gov The ester group of nicotinic acid derivatives can be hydrolyzed by these enzymes to yield the corresponding carboxylic acid. smolecule.com The rate and mechanism of this hydrolysis can be influenced by the structure of the ester and the pH of the environment. nih.gov For instance, the hydrolysis of certain synthetic esters by serum esterases has been shown to be optimal at a physiological pH of 7.4. nih.gov The hydrolysis of amino acid esters can also be mediated by chemical methods, such as using a combination of t-butylamine, methanol, and water, which can selectively cleave the ester group while leaving other functional groups, like a Boc-protecting group on an amino acid, intact. amelica.org

3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO) Enzyme Inhibition

Receptor Binding and Agonistic/Antagonistic Profiles

GPR109A (also known as HCAR2) is a G protein-coupled receptor that is activated by nicotinic acid. nih.govproteinatlas.org This receptor is implicated in the anti-lipolytic effects of niacin. vulcanchem.com The activation of GPR109A can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling pathway has been shown to have anti-inflammatory effects in certain cell types. nih.gov For example, in pancreatic β-cells, activation of GPR109A by nicotinic acid inhibited palmitic acid-induced inflammation by suppressing the Akt/mTOR signaling pathway. nih.gov While direct binding studies of this compound to GPR109A are not specified, its structural relation to nicotinic acid suggests it may interact with this receptor. vulcanchem.com The affinity of ligands for GPR109A can vary, and it is considered a low-affinity receptor for nicotinic acid itself. researchgate.net

Calcium Ion Release Mechanisms and Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) Analogs

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as the most potent endogenous signaling molecule for mobilizing intracellular calcium (Ca²⁺) stores. nih.gov Produced in various cell types, from sea urchin eggs to mammalian cells, upon specific extracellular stimuli, NAADP triggers Ca²⁺ release by binding to a unique receptor, which is pharmacologically distinct from the receptors for other calcium-mobilizing messengers like inositol-1,4,5-triphosphate (InsP₃) and cyclic ADP-ribose (cADPR). nih.govnih.gov

The structural integrity of the nicotinic acid moiety within NAADP is critical for its biological activity. Research into synthetic NAADP analogs, where substitutions are made on the nicotinic acid ring, has illuminated the structural requirements for receptor binding and subsequent Ca²⁺ release. Analogs of NAADP with substitutions at the 4- or 5-position of the nicotinic acid group have been synthesized and tested for their ability to release calcium from sea urchin egg homogenates. nih.gov

Studies have shown that substitution at the 4-position of the nicotinic acid ring, such as with a methyl group (4-CH₃-NAADP), leads to a significant loss of agonist potency for inducing Ca²⁺ release. nih.gov Conversely, analogs with substitutions at the 5-position, such as an amino group (5-NH₂-NAADP), demonstrate high potency and full agonist activity for calcium release. nih.gov These findings underscore the sensitivity of the NAADP receptor to the substitution pattern on the nicotinic acid ring. While direct studies on a 6-amino-4-methyl NAADP analog are not specified, the data from related analogs suggest that substitutions at these positions profoundly alter the molecule's efficacy as a calcium-releasing agent.

Table 1: Activity of NAADP Analogs in Sea Urchin Egg Homogenates

| Compound | Substitution on Nicotinic Acid Ring | Biological Activity |

|---|---|---|

| NAADP | None (unsubstituted) | Full agonist for Ca²⁺ release nih.gov |

| 4-CH₃-NAADP | Methyl group at position 4 | Loss of agonist potency for Ca²⁺ release nih.gov |

| 5-NH₂-NAADP | Amino group at position 5 | High potency, full agonist for Ca²⁺ release nih.gov |

| 5-CH₃-NAADP | Methyl group at position 5 | Full agonist for Ca²⁺ release nih.gov |

Pharmacological Mechanisms and Biological Pathways

Modulation of Metabolic Pathways and Peripheral Vasodilation Mechanisms

Nicotinic acid and its derivatives, including this compound, are known to participate in and modulate critical biological pathways. As a derivative of niacin (Vitamin B3), nicotinic acid is a precursor to essential coenzymes like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). hmdb.ca These molecules are central to cellular metabolism, playing vital roles in energy production and DNA repair. hmdb.ca The liver can synthesize niacin from the amino acid tryptophan, highlighting the deep integration of these compounds within metabolic networks. hmdb.ca

A prominent pharmacological effect of nicotinic acid is peripheral vasodilation, which is the widening of blood vessels. smolecule.comebi.ac.uk Administration of nicotinic acid can lead to a significant increase in blood flow in peripheral tissues, such as a four-fold increase in forearm blood flow observed in one study. popline.org This effect is primarily driven by the release of endogenous signaling molecules that act on the vasculature. popline.org While the vasodilatory properties are well-established for nicotinic acid itself, derivatives are investigated for similar or modulated activities. For instance, related compounds have been studied for their cardiovascular effects, including the potential to enhance endothelial nitric oxide synthase (eNOS) activity, which would contribute to vasodilation.

Influence on Prostaglandin (B15479496) Synthesis and Release

The peripheral vasodilation caused by nicotinic acid is strongly linked to the synthesis and release of prostaglandins (B1171923). popline.org Prostaglandins are lipid compounds that act as local hormones, involved in processes such as inflammation and the regulation of blood flow. The vasodilatory effect of nicotinic acid appears to be mediated primarily through the release of these molecules. popline.org

This mechanism was demonstrated in a study where the administration of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis, significantly blunted the vasodilatory response to nicotinic acid. popline.org In subjects pretreated with indomethacin, the increase in forearm blood flow following nicotinic acid administration was reduced by approximately two-thirds. popline.org This finding indicates that prostaglandins are the primary mediators of this specific pharmacological effect. Further research on related compounds like methyl nicotinate (B505614) has identified prostaglandin D2 (PGD2) as a key player in inducing this localized vasodilation. smolecule.com

Investigational Therapeutic Potential

Anti-inflammatory Efficacy in vitro

Derivatives of nicotinic acid are subjects of research for their potential anti-inflammatory properties. smolecule.com The anti-inflammatory efficacy of such compounds is often evaluated using in vitro models that simulate an inflammatory response in a controlled laboratory setting. These assays are crucial for identifying and characterizing the potential therapeutic effects of new chemical entities before any further studies.

Common in vitro methods involve the use of cultured cells, such as human macrophage-like cells or the human intestinal Caco-2 cell line. nih.govmdpi.com Inflammation is typically induced in these cells using agents like lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.com The anti-inflammatory activity of a test compound is then measured by its ability to reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com Other assays may assess the inhibition of protein denaturation or the stabilization of red blood cell membranes against hemolysis, which are also markers of anti-inflammatory action. nih.govsemanticscholar.org

Table 2: Common In Vitro Assays for Anti-inflammatory Activity

| Assay Type | Model System | Measured Endpoint |

|---|---|---|

| Cytokine Production | Macrophage-like cells, Caco-2 cells nih.govmdpi.com | Reduction in TNF-α, IL-6, etc. nih.govmdpi.com |

| Protein Denaturation | Bovine serum albumin semanticscholar.org | Inhibition of heat-induced denaturation semanticscholar.org |

| Membrane Stabilization | Red blood cells semanticscholar.org | Inhibition of hemolysis semanticscholar.org |

| Enzyme Inhibition | Purified enzymes (e.g., Lipoxygenase, Proteinase) semanticscholar.org | Inhibition of enzyme activity semanticscholar.org |

Antimicrobial Research Applications

Nicotinic acid derivatives are also being explored for their potential antimicrobial applications. smolecule.com The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant pathogens.

Research in this area often involves screening compounds against various bacterial and fungal strains. For example, studies on synthetic peptides have shown that incorporating amino acid-like structures can yield potent antimicrobial activity. In one study, an analog of the peptide melittin (B549807) was synthesized by replacing a leucine (B10760876) residue with 6-aminohexanoic acid. mdpi.com This modification resulted in a compound, Mel-LX3, that displayed robust antibacterial activity against clinically significant drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.com The mechanism of action for this analog involved the permeabilization of bacterial membranes. mdpi.com Furthermore, the compound was effective at both inhibiting the formation of and eradicating existing bacterial biofilms, which are notoriously difficult to treat. mdpi.com Such research highlights the strategy of using amino-functionalized molecules in the development of novel antimicrobial agents.

Table 3: Investigational Antimicrobial Activity of a 6-Aminohexanoic Acid-Substituted Peptide

| Target Organism | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity mdpi.com |

| Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | Potent antibacterial activity mdpi.com |

| MDRPA Biofilm | Inhibition of biofilm formation and eradication of existing biofilm mdpi.com |

Cytotoxicity Studies in Cancer Cell Lines

Derivatives of this compound have been the subject of research to evaluate their potential cytotoxic effects against various cancer cell lines. While direct studies on this compound itself are limited in the provided results, the activity of structurally related compounds provides insight into its potential. For instance, a series of eleven 9-acridinyl amino acid derivatives demonstrated notable cytotoxicity against K562 and A549 cancer cell lines. rsc.org Among these, compounds 6, 7, 8, and 9 were identified as the most active, with IC50 values that were comparable to or even lower than the established chemotherapeutic agent amsacrine (B1665488). rsc.org Specifically, compounds 8 and 9 were particularly effective against the A549 cell line, which is significant as amsacrine shows limited efficacy in lung cancer patients. rsc.org

Further research into amino acid and peptide derivatives of mycophenolic acid (MPA) has also shown promise. nih.gov These derivatives were tested against Ab melanoma, A375 melanoma, and SHSY5Y neuroblastoma cell lines. nih.gov The study found that the specific amino acid moiety and the sequence in the peptide chain influenced the observed anticancer activity. nih.gov Notably, D and L-threonine derivatives of MPA in the form of methyl esters were the most active, a characteristic attributed to potentially better cell membrane penetration. nih.gov

The cytotoxic potential of aminopyridine ligands has also been explored by evaluating their effects on both cancer and healthy cell lines. scispace.com Similarly, derivatives of benzyl-picolinamides have shown potential as anticancer agents. Research on 6-(cyclohexyl(methyl)amino)nicotinic acid has indicated cytotoxicity against cancer cell lines, suggesting potential applications in oncology. Furthermore, some derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer properties. bibliotekanauki.pl

It is important to note that while these studies on related compounds are promising, further investigation is required to determine the specific cytotoxic profile of this compound.

Kinase Inhibition Research

Kinase inhibition is a significant area of research for the development of new therapeutic agents, particularly in oncology. bibliotekanauki.pl While direct studies on this compound as a kinase inhibitor are not extensively detailed in the provided search results, related nicotinic acid derivatives have been investigated for this purpose. For example, 5-amino-4-methylnicotinic acid is a key intermediate in the development of kinase inhibitors.

The structural features of nicotinic acid derivatives, such as the methylamino substitution at the 4-position, can enhance nucleophilic reactivity, which may enable covalent interactions with protein targets like kinase inhibitors. Research on related compounds, such as 2-amino-6-methyl-pyrimidine benzoic acids, has led to the design of ATP-competitive inhibitors of casein kinase-2 (CK2), which has implications for treating cancers like lung, prostate, and acute myeloid leukemia. vulcanchem.com

Furthermore, research on 6-(indolin-1-yl)-4-methylnicotinic acid indicates that its mechanism of action often involves the inhibition of tyrosine kinase receptors, such as the vascular endothelial growth factor receptor (VEGFR). smolecule.com This highlights the potential for derivatives of this compound to be developed as kinase inhibitors. The quinoline (B57606) moiety, structurally related to the pyridine ring of nicotinic acid, is a common feature in many anticancer drugs that function as protein kinase inhibitors. bibliotekanauki.pl

| Compound/Derivative | Target Kinase/Pathway | Therapeutic Implication |

| 5-Amino-4-methylnicotinic acid | Kinases | Intermediate for kinase inhibitor synthesis |

| 2-Amino-6-methyl-pyrimidine benzoic acids | Casein kinase-2 (CK2) | Potential treatment for lung, prostate, and acute myeloid leukemia vulcanchem.com |

| 6-(Indolin-1-yl)-4-methylnicotinic acid | Tyrosine kinase receptors (e.g., VEGFR) | Anticancer, particularly through angiogenesis inhibition smolecule.com |

Potential in Neurodegenerative Disease Therapeutics and Related Disorders

The therapeutic potential of heterocyclic compounds, including derivatives of nicotinic acid, is an active area of research for neurodegenerative diseases such as Alzheimer's and Parkinson's. mdpi.com While direct evidence for this compound is emerging, related compounds have shown promise. For instance, some nicotinic acid derivatives are being explored for their neuroprotective activities. smolecule.com

Research has shown that circulating levels of certain amino acids may have a causal role in the risk of developing neurodegenerative disorders. nih.gov A study using Mendelian randomization found that a genetically determined increase in circulating glutamine levels was associated with a lower risk of Alzheimer's disease, while increased leucine levels were linked to a decreased risk of Parkinson's disease. nih.gov This suggests that amino acid derivatives, such as this compound, could potentially modulate these pathways.

Furthermore, 4-aminobenzoic acid (PABA), a structurally related compound, has shown potential in treating neuropsychiatric disorders by modulating neurotransmitters, exerting anti-inflammatory effects, and providing antioxidant defense. explorationpub.com It may enhance the synthesis of serotonin (B10506) and dopamine (B1211576) and protect neuronal integrity. explorationpub.com

The development of histone deacetylase (HDAC) inhibitors is another avenue being explored for neurodegenerative disease therapeutics, and some nicotinic acid derivatives have been highlighted for their potential in this area. vulcanchem.com Additionally, compounds that can interact with nicotinic receptors may influence neurotransmitter release and have potential applications in neurological functions.

| Area of Research | Potential Mechanism/Target | Relevance to Neurodegenerative Disease |

| Neuroprotective Activity of Nicotinic Acid Derivatives | Modulation of inflammatory pathways, receptor interaction smolecule.com | Potential to slow or prevent neuronal damage. |

| Amino Acid Level Modulation | Influence on circulating levels of neuroprotective amino acids (e.g., glutamine, leucine) nih.gov | May reduce the risk of developing Alzheimer's and Parkinson's disease. |

| Neurotransmitter Modulation | Enhancement of serotonin and dopamine synthesis explorationpub.com | Potential to alleviate symptoms of neuropsychiatric disorders often comorbid with neurodegeneration. |

| HDAC Inhibition | Epigenetic modulation vulcanchem.com | A therapeutic strategy for cancer and potentially neurodegenerative diseases. |

Computational and Spectroscopic Elucidation of 6 Amino 4 Methylnicotinic Acid Systems

Quantum Chemical Studies

Quantum chemical studies are essential for predicting the molecular properties and reactivity of compounds like 6-Amino-4-methylnicotinic acid. While specific, in-depth computational research on this exact molecule is not extensively published, the principles and expected outcomes can be detailed by drawing parallels with closely related structures, such as 6-methylnicotinic acid and other substituted aminopyridines. researchgate.netscispace.com

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and vibrational frequencies of molecules. nih.gov For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would provide optimized molecular geometry, including bond lengths and angles. researchgate.netscispace.com

The introduction of the electron-donating amino group at the 6-position, in addition to the methyl group at the 4-position, would significantly influence the electronic distribution within the pyridine (B92270) ring compared to its parent compound, nicotinic acid. These calculations can also predict vibrational spectra (Infrared and Raman), which arise from the molecule's vibrational modes. The characteristic frequencies for the C=O of the carboxylic acid, the N-H stretching of the amino group, and the C-H vibrations of the methyl group and pyridine ring can be calculated and compared with experimental data to confirm the molecular structure. aps.org

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a critical tool for understanding the reactive behavior of a molecule by mapping the electrostatic potential onto the electron density surface. ajchem-a.comcymitquimica.com The MESP surface of this compound would reveal the distribution of charge.

The most negative regions (shown in red or yellow), indicating electron-rich areas susceptible to electrophilic attack, would likely be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. scispace.com The electron-donating amino group would further enhance the negative potential in its vicinity. Positive potential regions (shown in blue), which are electron-deficient and prone to nucleophilic attack, would be located around the hydrogen atoms of the amino and carboxylic acid groups. wikipedia.org This analysis provides insights into non-covalent interactions, such as hydrogen bonding, which are crucial for the molecule's biological activity and crystal packing. researchgate.netmdpi.com

Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. researchgate.net For this compound, the energy and distribution of these orbitals would be key indicators of its stability and reactivity.

The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The presence of the electron-donating amino and methyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted nicotinic acid. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher reactivity and lower kinetic stability. rsc.org In related aminopyridine derivatives, the HOMO is often delocalized over the pyridine ring and the amino group, while the LUMO is distributed across the pyridine and the electron-withdrawing carboxylic acid group. rsc.org

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with significant charge asymmetry, often arising from donor and acceptor groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. ajchem-a.com These materials are valuable for applications in optoelectronics and photonics. vulcanchem.comresearchgate.net The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing carboxylic acid group on a pyridine ring, suggests potential for NLO activity. nih.gov

Computational methods, such as DFT, can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). cymitquimica.com A large hyperpolarizability value indicates a strong NLO response. Studies on the related compound, 6-methylnicotinic acid, have shown it to possess NLO properties, with a second harmonic generation (SHG) efficiency twice that of potassium dihydrogen phosphate (B84403) (KDP). vulcanchem.com The addition of the strong amino donor group in this compound would likely enhance these NLO properties.

Computational Descriptors for Structure-Activity Relationship (e.g., TPSA, LogP)

Computational descriptors are used to predict the pharmacokinetic properties of a molecule, such as its absorption and distribution. The topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most common descriptors. uni.lu TPSA is the surface sum over all polar atoms in a molecule and is a good predictor of drug permeability through membranes. LogP represents the lipophilicity of a compound. For this compound, these values help to assess its potential as a biologically active agent.

| Descriptor | Value | Method | Source |

|---|---|---|---|

| Molecular Formula | C₇H₈N₂O₂ | - | |

| Molecular Weight | 152.15 g/mol | - | |

| XlogP (Predicted) | 0.4 | Prediction | |

| Topological Polar Surface Area (TPSA) | 76.41 Ų | Calculation | - |

Advanced Spectroscopic Characterization

While comprehensive published spectra for this compound are scarce, its structure allows for the prediction of its key spectroscopic features. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for its structural confirmation and purity assessment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons (a singlet), the aromatic protons on the pyridine ring (two singlets or doublets), and exchangeable protons from the amino (-NH₂) and carboxylic acid (-COOH) groups.

¹³C NMR: The carbon NMR would display signals corresponding to the seven unique carbon atoms in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid.

IR Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the functional groups. Key expected vibrations include N-H stretching from the amino group, O-H stretching from the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching from the methyl group and the aromatic ring. aps.org

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition, with an expected molecular ion peak around m/z 153.06 for the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to verify the substitution pattern on the pyridine ring, ensuring the correct placement of the amino group, methyl group, and carboxylic acid. vulcanchem.com In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons provide clear evidence of their positions relative to the substituents. The methyl and amino protons also give rise to characteristic signals. researchgate.net Furthermore, ¹³C NMR spectroscopy confirms the carbon framework of the molecule. researchgate.net

Beyond simple structural confirmation, NMR is invaluable for analyzing mixtures. nih.gov Techniques such as Diffusion Ordered Spectroscopy (DOSY) can be employed to differentiate components in a mixture based on their diffusion coefficients, providing an in silico separation. nih.gov For complex mixtures where signals overlap, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, aiding in the deconvolution of individual components. researchgate.netnih.gov These advanced NMR methods are crucial for monitoring reaction progress and identifying byproducts or impurities.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Vibrational Analysis

FT-IR spectroscopy provides information about the chemical structure by identifying characteristic vibrations of functional groups. For this compound, key vibrational bands include those associated with the carboxylic acid group (O-H and C=O stretching), the amino group (N-H stretching), and the pyridine ring (C-C and C-N stretching). vulcanchem.commdpi.com The position and intensity of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. wjarr.com

FT-Raman spectroscopy, which relies on inelastic scattering of light, offers complementary information. researchgate.net It is particularly useful for analyzing symmetric vibrations and skeletal modes of the pyridine ring, which may be weak or absent in the FT-IR spectrum. mdpi.com The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational frequencies and to provide a more detailed understanding of the molecular structure. researchgate.netwjarr.com

Table 1: Key Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Observations | Reference(s) |

| ¹H NMR | 4H-4-amino-3-mercapto-5-(4-pyridil)-1,2,4-triazole | δ 14.18 (s, 1H, -NH), 8.77 (d, 2H), 8.04 (d, 2H), 5.87 (s.l., 2H, -NH₂) | researchgate.net |

| ¹³C NMR | 4H-4-amino-3-mercapto-5-(4-pyridil)-1,2,4-triazole | δ 167.6 (3-C), 150.07 (3'-C, 5'-C), 147.28 (5-C), 132.8 (1'-C), 121.48 (2'-C, 6'-C) | researchgate.net |

| FT-IR (cm⁻¹) | 3-Aminobutanoic acid (Zwitterionic dimer) | ~3500-2000 (broad, H-bonding), ~1680 (NH₃⁺ bending), ~1630 (asymmetric COO⁻ stretch), ~1410 (symmetric COO⁻ stretch) | wjarr.com |

| FT-Raman (cm⁻¹) | 3-Aminobutanoic acid (Zwitterionic dimer) | 2990, 2942 (CH₃ asymmetric stretch), 2886 (CH₃ symmetric stretch), 2973 (CH₂ asymmetric stretch), 2837 (CH₂ symmetric stretch) | wjarr.com |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is employed to study the electronic transitions within the this compound molecule. libretexts.orglibretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The pyridine ring, along with its amino and carboxylic acid substituents, constitutes the chromophore responsible for this absorption.

The electronic spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, typically of higher energy, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental UV-Visible spectrum. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular weight and elemental composition of this compound. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, HRMS provides mass-to-charge (m/z) ratios with high accuracy, often to four or five decimal places. alevelchemistry.co.uk This level of precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray ionization (ESI) is a common "soft" ionization technique used in HRMS, which typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. alevelchemistry.co.uk This simplifies the spectrum and allows for easy identification of the molecular ion. The experimentally determined accurate mass can then be compared to the calculated exact mass for the proposed structure of this compound (C₇H₈N₂O₂) to confirm its identity with a high degree of confidence. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 153.06586 | 129.3 |

| [M+Na]⁺ | 175.04780 | 138.2 |

| [M-H]⁻ | 151.05130 | 130.6 |

| [M+NH₄]⁺ | 170.09240 | 148.3 |

| [M+K]⁺ | 191.02174 | 136.3 |

| [M+H-H₂O]⁺ | 135.05584 | 123.4 |

| Data sourced from PubChemLite. uni.lu |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the positions of the atoms can be determined. The resulting crystal structure reveals the conformation of the molecule and how it packs in the crystal lattice. researchgate.net For this compound, single-crystal X-ray diffraction can confirm the planarity of the pyridine ring and provide insights into the hydrogen bonding network formed by the amino and carboxylic acid groups, which dictates the supramolecular architecture. researchgate.net

Molecular Modeling and Docking Studies

Computational techniques, specifically molecular modeling and docking, are instrumental in exploring the potential interactions of this compound with biological macromolecules. pomics.com These in silico methods provide valuable insights into binding modes and affinities, guiding further experimental studies.

Ligand-Receptor Complex Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. mdpi.comuef.fi The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding energy. uef.fi

In the context of this compound, docking studies can be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. pomics.com These interactions can include hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the amino, methyl, and carboxylic acid groups of the ligand and the amino acid residues of the receptor's binding pocket. pomics.comnih.gov The results of these docking studies can provide a structural basis for the observed biological activity and can be used to guide the design of new derivatives with improved potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. cmu.ac.th The development of a robust QSAR model for this compound and its derivatives is crucial for predicting their potential biological effects and guiding the synthesis of more potent analogues.

The development process for a QSAR model for this compound derivatives would involve the following key steps:

Data Set Compilation: A series of this compound analogues would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its reliability.

Key molecular descriptors that would likely be important in a QSAR model for this compound derivatives include:

Hydrophobicity (LogP): This descriptor is crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. nih.gov

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can influence binding affinity. nih.gov

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, can describe the reactivity and electrostatic interactions of the molecule. cmu.ac.th

Topological Descriptors: These provide information about the connectivity and shape of the molecule.

A hypothetical QSAR model for a series of this compound derivatives might yield an equation similar to the following, as seen in studies of other heterocyclic compounds: pIC50 = c0 + c1LogP + c2MR + c3*LUMO cmu.ac.th

This equation would allow for the prediction of the biological activity (pIC50) of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 1: Illustrative Data for QSAR Model Development of this compound Derivatives

| Compound | Substituent (R) | LogP | Molar Refractivity | LUMO Energy (eV) | Experimental pIC50 | Predicted pIC50 |

| 1 | -H | 1.2 | 45.3 | -1.8 | 5.4 | 5.5 |

| 2 | -Cl | 1.9 | 50.1 | -2.1 | 6.1 | 6.0 |

| 3 | -OCH3 | 1.1 | 47.8 | -1.7 | 5.8 | 5.7 |

| 4 | -NO2 | 1.0 | 48.2 | -2.5 | 6.5 | 6.6 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacokinetic (ADME) Profile Prediction

The pharmacokinetic profile of a drug candidate, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic properties. nih.goviapchem.org

The ADME profile of this compound can be predicted using various computational models and software. These predictions are based on the compound's physicochemical properties, such as its molecular weight, LogP, and topological polar surface area (TPSA).

Key ADME parameters that can be predicted in silico include:

Aqueous Solubility: This property affects the dissolution of the compound and its absorption.

Intestinal Absorption: Predictions of human intestinal absorption are crucial for orally administered drugs.

Blood-Brain Barrier (BBB) Permeability: This is a key consideration for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes like CYP2D6 and CYP3A4 can help to identify potential drug-drug interactions. frontiersin.org

Plasma Protein Binding: The extent of binding to plasma proteins influences the free concentration of the drug available to exert its therapeutic effect.

Lipinski's Rule of Five: This rule provides a general guideline for the druglikeness of a compound based on its molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 152.15 g/mol | Compliant with Lipinski's Rule (<500) |

| XlogP | 0.4 | Optimal Lipophilicity |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Likely good oral bioavailability |

| Aqueous Solubility | High | Favorable for absorption |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 pathway |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 pathway |

Note: These values are based on predictions from computational models such as those used by PubChem and other ADME prediction software and are intended for illustrative purposes. frontiersin.orguni.lu

The in silico ADME profile of this compound suggests that it has the potential for good druglike properties, including high absorption and low potential for key metabolic interactions. However, these predictions require experimental validation to confirm their accuracy.

Supramolecular Chemistry and Materials Science Applications

Host-Guest Chemistry with 6-Amino-4-methylnicotinic Acid and its Derivatives.vulcanchem.com

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The specific structural arrangement of this compound allows it to participate in such interactions, acting as a guest that can be encapsulated within larger host molecules.

Molecular Recognition Phenomena.vulcanchem.comacs.org

Molecular recognition is the specific, non-covalent binding between two or more molecules. In the context of this compound, its functional groups—the amino and carboxylic acid groups—are key to its recognition by other molecules. vulcanchem.com For instance, research on similar amino acid derivatives has shown that the amino group's position significantly influences physicochemical properties and recognition. The specific arrangement of donor and acceptor sites in this compound facilitates its selective binding with complementary host molecules. This targeted binding is crucial for applications in areas like sensing and catalysis.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking).researchgate.netwikipedia.org

The assembly of supramolecular structures involving this compound is governed by a variety of non-covalent forces.

Hydrogen Bonding: The amino and carboxylic acid groups are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a donor and an acceptor. These interactions are fundamental to the formation of predictable patterns and networks in the solid state.

Metal-Organic Frameworks (MOFs) and Coordination Chemistry.researchgate.netbenchchem.comfluorochem.co.uk

This compound and its derivatives are valuable ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These complexes can, in turn, serve as the building blocks for Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

Synthesis and Characterization of Metal Complexes.researchgate.netfluorochem.co.ukugr.es

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net The resulting complexes can be characterized by a range of techniques to determine their structure and properties.

Elemental Analysis: Confirms the empirical formula of the complex.

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, particularly the amino and carboxylate groups. researchgate.net

For example, studies on related nicotinic acid derivatives have shown the formation of both dimeric and polymeric structures with lanthanide ions, where the metal ions are typically 8-coordinate. acs.org

Influence of Metal Ions on Intermolecular Interactions.researchgate.net

The coordination of a metal ion to this compound can significantly influence the nature and strength of the intermolecular interactions within the resulting crystal lattice. researchgate.net The metal ion can act as a template, organizing the ligands in a specific orientation and thereby directing the formation of the supramolecular architecture.

Crystallographic Analysis of Coordination Compounds.researchgate.netfluorochem.co.uk

Crystallographic analysis provides detailed insights into the solid-state structures of coordination compounds derived from this compound. This technique reveals the coordination environment of the metal ion, the binding mode of the ligand, and the intricate network of intermolecular interactions that stabilize the crystal structure.

In complexes of the related 6-methylnicotinic acid with manganese(II) and nickel(II), X-ray diffraction studies have revealed different coordination geometries and supramolecular structures. researchgate.net The Mn(II) complex exhibits a distorted octahedral geometry and forms a 1D chain, while the Ni(II) complex has a regular octahedral geometry and assembles into a complex 3D motif. researchgate.net Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has been employed to understand the packing of these molecules in the crystal. researchgate.net This analysis has shown that interactions such as H···H, H···O, N···H, C–H···π, and π···π are dominant in these structures. researchgate.net

Supramolecular Polymers and Self-Assemblies

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions are key to the formation of supramolecular polymers and self-assembled structures. researchgate.netnih.gov The process of self-assembly, driven by interactions like hydrogen bonding, π–π stacking, and electrostatic forces, allows simple molecular building blocks to form highly ordered and functional superstructures. nih.gov

In the context of this compound, the molecule possesses functional groups—an amino group and a carboxylic acid group—that are conducive to forming hydrogen bonds, a primary driver for self-assembly. The pyridine (B92270) ring structure also allows for potential π–π stacking interactions. While these features suggest a propensity for forming supramolecular structures, a detailed survey of current scientific literature indicates a lack of specific studies focused on the supramolecular polymerization or self-assembly of this compound itself. Research on related molecules, such as other amino acid derivatives and nicotinic acid complexes, demonstrates the formation of intricate one-, two-, and three-dimensional networks. nih.govresearchgate.net For instance, the self-assembly of other amino acids can lead to functional biomaterials, and various nicotinic acid derivatives can form complexes with metal ions, leading to diverse supramolecular architectures. nih.govresearchgate.net However, dedicated research into the specific self-assembly behavior of this compound remains an unexplored area.

Applications in Advanced Materials

The unique properties of specialized chemical compounds are often harnessed for the development of advanced materials with novel functionalities. This section explores the documented applications and research concerning this compound in specific high-technology fields.

Photovoltaic Materials Research

The development of new materials for solar cells is a significant area of materials science, focusing on light-absorbing layers, transparent conductors, and other components of photovoltaic (PV) devices. Research in this field often involves synthesizing and characterizing thin-film materials, such as sulfides, oxides, and nitrides, to assess their optical and electrical properties for potential use in solar energy conversion.

Despite the ongoing search for novel organic and inorganic materials for PV applications, a review of the available literature indicates that this compound has not been specifically investigated as a component in photovoltaic materials or devices.

Bioimaging Tools and Luminescent Materials

Luminescent materials, particularly those involving rare-earth metal complexes, are crucial for applications in bioimaging, medical diagnostics, and organic light-emitting diodes (OLEDs). thno.orgmdpi.com Europium(III) complexes, for example, are known for their strong red-light emission and are designed with organic ligands that can effectively transfer energy to the metal ion. mdpi.com Nicotinic acid and its isomers have been used as ligands in the synthesis of luminescent lanthanide coordination compounds. acs.org

While the broader class of nicotinic acid derivatives has been explored in this context, there are no specific studies available that report on the use or investigation of this compound as a primary component in luminescent materials or as a tool for bioimaging. Research into the photophysical properties of related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, has shown solvent-dependent fluorescence, suggesting potential for sensor applications, but similar characterization for this compound is not present in the current literature. mdpi.com

Metabolic Fates and Degradation Pathways Involving Nicotinic Acid Derivatives

Role in Pyridine (B92270) Nucleotide Metabolism (e.g., NAD Synthesis and Degradation)

Nicotinic acid is a fundamental precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). hmdb.cawikipedia.org These pyridine nucleotides are essential coenzymes in a vast array of enzymatic redox reactions central to energy metabolism, including the catabolism of fats, carbohydrates, and proteins. wikipedia.orgmdpi.com The synthesis of NAD can occur through de novo pathways, starting from precursors like aspartate in plants and bacteria or tryptophan in mammals, or via salvage pathways that recycle nicotinamide and nicotinic acid. scielo.brnih.gov